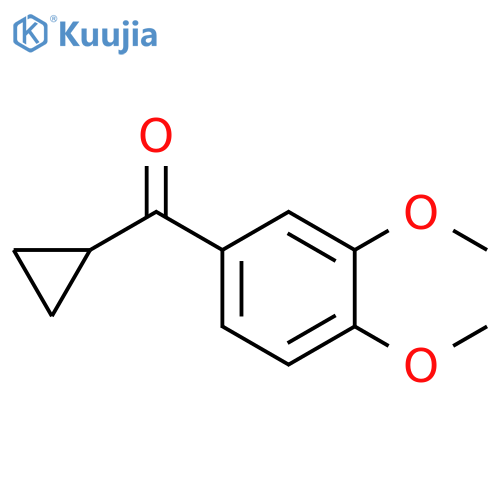Cas no 92847-88-6 (cyclopropyl(3,4-dimethoxyphenyl)methanone)

92847-88-6 structure
商品名:cyclopropyl(3,4-dimethoxyphenyl)methanone
cyclopropyl(3,4-dimethoxyphenyl)methanone 化学的及び物理的性質
名前と識別子
-
- Methanone, cyclopropyl(3,4-dimethoxyphenyl)-
- cyclopropyl(3,4-dimethoxyphenyl)methanone
- NS-02218
- AS-871/43476847
- AKOS000346105
- 92847-88-6
- WXDFELRIXYRAFJ-UHFFFAOYSA-N
- MFCD08685667
- CCG-357120
- CS-0259955
- cyclopropyl-(3,4-dimethoxyphenyl)methanone
- 4-cyclopropanoyl-veratrole
- EN300-7436775
- SCHEMBL10413533
-
- インチ: 1S/C12H14O3/c1-14-10-6-5-9(7-11(10)15-2)12(13)8-3-4-8/h5-8H,3-4H2,1-2H3
- InChIKey: WXDFELRIXYRAFJ-UHFFFAOYSA-N
- ほほえんだ: C(C1CC1)(C1=CC=C(OC)C(OC)=C1)=O
計算された属性
- せいみつぶんしりょう: 206.094294304g/mol
- どういたいしつりょう: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 35.5Ų
cyclopropyl(3,4-dimethoxyphenyl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7436775-0.5g |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 0.5g |
$331.0 | 2024-05-23 | |
| Enamine | EN300-7436775-2.5g |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 2.5g |
$867.0 | 2024-05-23 | |
| Enamine | EN300-7436775-0.25g |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 0.25g |
$178.0 | 2024-05-23 | |
| 1PlusChem | 1P028449-500mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 500mg |
$471.00 | 2024-04-20 | |
| 1PlusChem | 1P028449-10g |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 10g |
$2411.00 | 2023-12-16 | |
| 1PlusChem | 1P028449-50mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 50mg |
$161.00 | 2024-04-20 | |
| 1PlusChem | 1P028449-100mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 100mg |
$209.00 | 2024-04-20 | |
| 1PlusChem | 1P028449-250mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 250mg |
$274.00 | 2024-04-20 | |
| Aaron | AR0284CL-50mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 50mg |
$141.00 | 2025-02-15 | |
| Aaron | AR0284CL-250mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 250mg |
$270.00 | 2025-02-15 |
cyclopropyl(3,4-dimethoxyphenyl)methanone 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
92847-88-6 (cyclopropyl(3,4-dimethoxyphenyl)methanone) 関連製品
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
